

physical and chemical properties of N-cyclohexyl-4-methoxybenzenesulfonamide

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Compound of Interest

Compound Name: *N-cyclohexyl-4-methoxybenzenesulfonamide*

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N-Cyclohexyl-4-methoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **N-cyclohexyl-4-methoxybenzenesulfonamide**. The information is compiled from available scientific literature and databases, offering a valuable resource for those involved in chemical research and drug development.

Core Physical and Chemical Properties

N-cyclohexyl-4-methoxybenzenesulfonamide is a sulfonamide derivative with a molecular formula of $C_{13}H_{19}NO_3S$.^[1] While specific experimental data for some properties of this exact compound are limited, data from closely related analogs and computational predictions provide valuable insights.

Table 1: Physical and Chemical Properties of **N-cyclohexyl-4-methoxybenzenesulfonamide** and Related Compounds

Property	Value	Source/Notes
Molecular Formula	C13H19NO3S	[1]
Molecular Weight	269.36 g/mol	[1]
Melting Point	83 - 85 °C	Data for the closely related N-cyclohexyl-4-methylbenzenesulfonamide.[2]
Boiling Point	Data not available	
Solubility	Insoluble in water	Inferred from the properties of the related compound N-cyclohexyl-4-methylbenzenesulfonamide.[2]
Appearance	Likely a solid	Based on the melting point of the related methyl-analog.

Crystal Structure and Molecular Geometry

X-ray diffraction studies have provided detailed insights into the crystal structure of **N-cyclohexyl-4-methoxybenzenesulfonamide**. The sulfur atom exhibits a distorted tetrahedral geometry. The cyclohexane ring adopts a stable chair conformation. In the crystalline state, molecules are interconnected through intermolecular N—H···O hydrogen bonds, forming zigzag chains.[1]

Table 2: Selected Crystal Data and Structure Refinement Parameters

Parameter	Value
Crystal system	Orthorhombic
Space group	Not specified
a (Å)	17.2644 (12)
b (Å)	20.4707 (16)
c (Å)	7.9139 (5)
V (Å ³)	2796.9 (3)
Z	8
Temperature (K)	296
Radiation type	Mo Kα
μ (mm ⁻¹)	0.23
R[F ² > 2σ(F ²)]	0.048
wR(F ²)	0.136
Goodness-of-fit (S)	1.02
Source:[1]	

Spectroscopic Data

While specific spectroscopic data for **N-cyclohexyl-4-methoxybenzenesulfonamide** is not readily available in the searched literature, data for the analogous compound, N-cyclohexyl-4-methylbenzenesulfonamide, can provide an estimation of the expected spectral characteristics.

Table 3: Spectroscopic Data for N-cyclohexyl-4-methylbenzenesulfonamide (Analog)

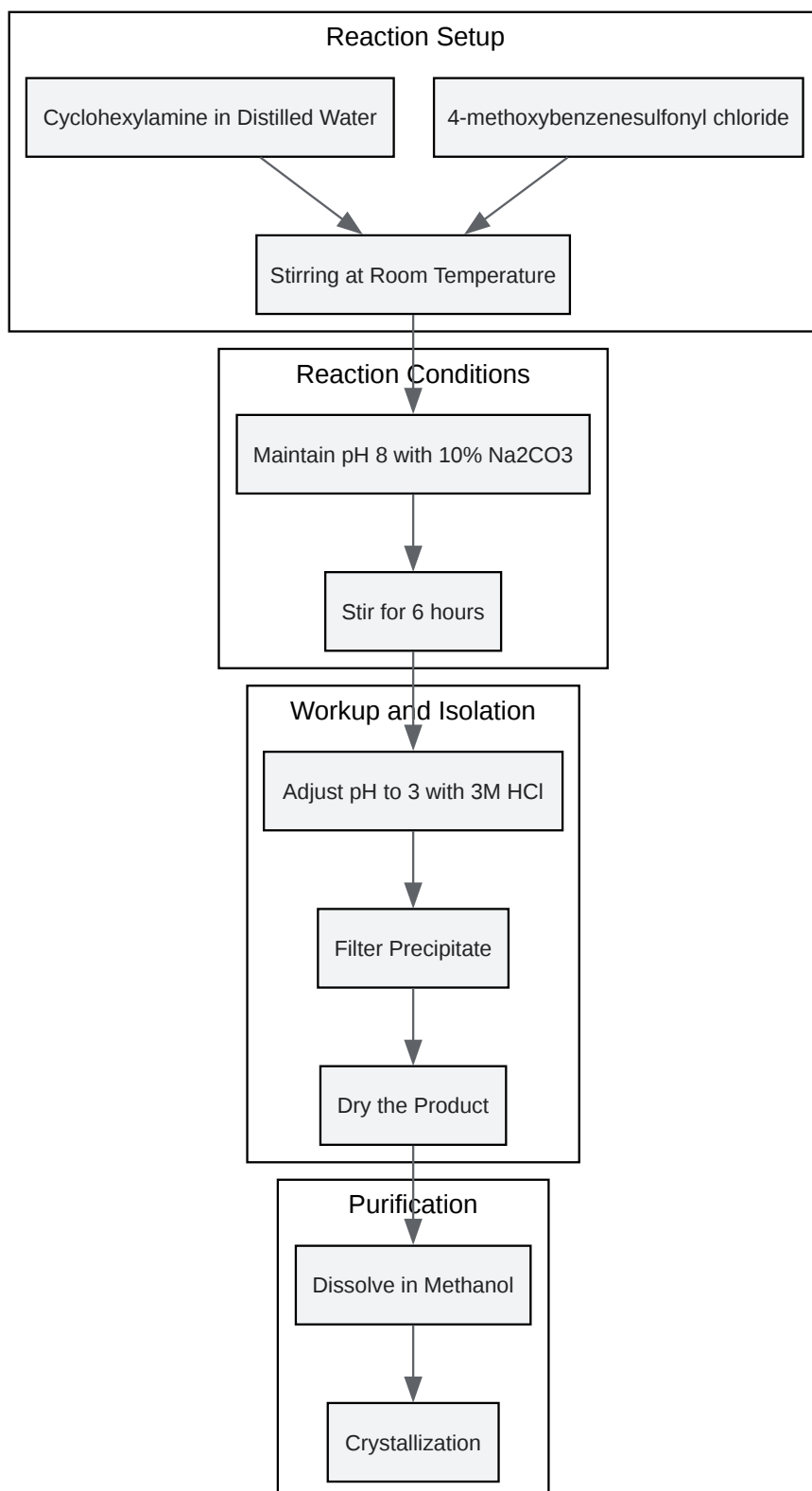
Technique	Key Observations
^1H NMR	Spectral data is available but specific peak assignments require further analysis.
^{13}C NMR	Spectral data is available but specific peak assignments require further analysis.
Mass Spectrometry (GC-MS)	Major fragments observed at m/z 155, 91, 253, 98, 65.[3]
IR Spectroscopy	Data is available, typically showing characteristic peaks for S=O, N-H, and C-H bonds.
Source:[3][4]	

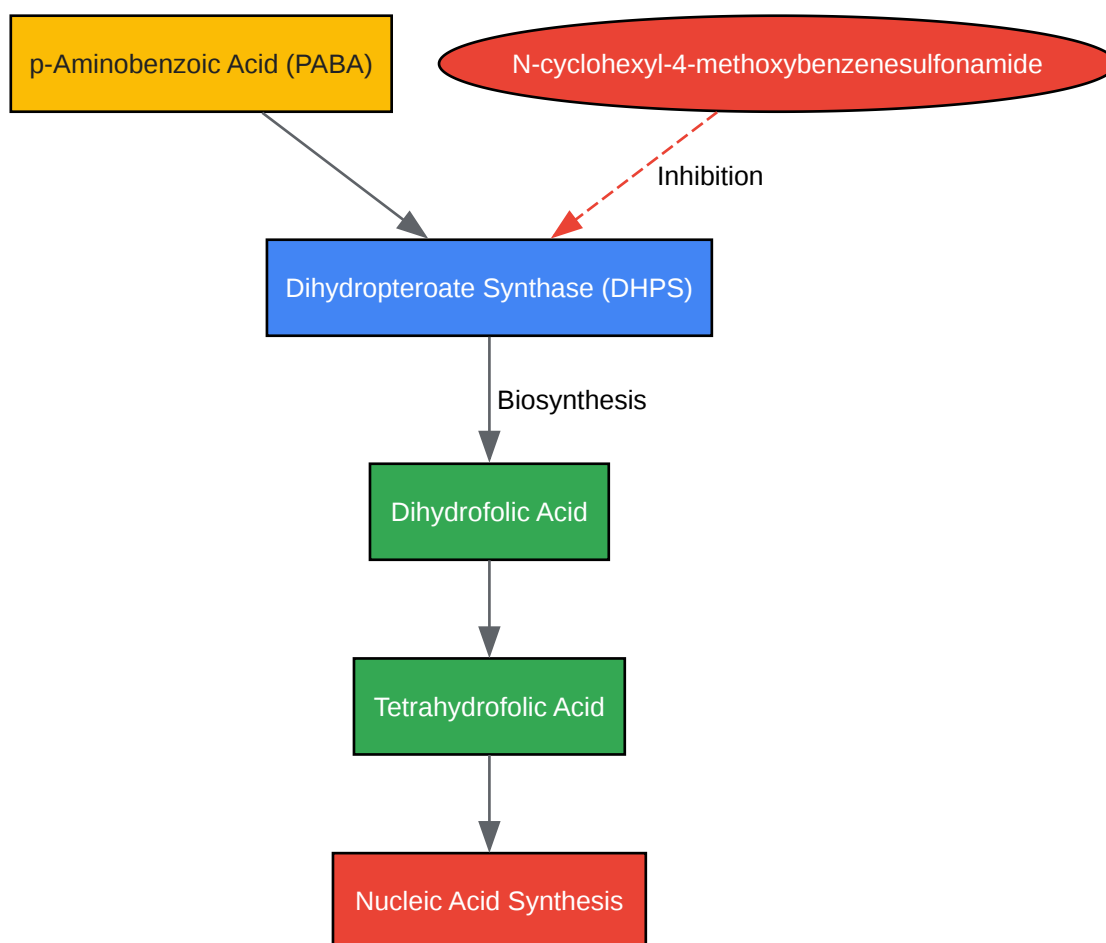
Experimental Protocols

Synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide

A published method for the synthesis of **N-cyclohexyl-4-methoxybenzenesulfonamide** involves the reaction of cyclohexylamine with 4-methoxybenzenesulfonyl chloride.[1]

Experimental Workflow: Synthesis





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- To cite this document: BenchChem. [physical and chemical properties of N-cyclohexyl-4-methoxybenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188049#physical-and-chemical-properties-of-n-cyclohexyl-4-methoxybenzenesulfonamide]

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